molecular formula C13H16F3N3O2 B10948138 1-(morpholin-4-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone

1-(morpholin-4-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone

Cat. No.: B10948138
M. Wt: 303.28 g/mol
InChI Key: JGJJTFJYOGITAH-UHFFFAOYSA-N
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Description

1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a dihydrocyclopenta[c]pyrazole moiety

Preparation Methods

The synthesis of 1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydrocyclopenta[c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the ethanone backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate the process.

Chemical Reactions Analysis

1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action of 1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-morpholino-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-1-ethanone can be compared with other similar compounds, such as:

    1-methyl-3-trifluoromethyl-2-pyrazolin-5-one: This compound shares the trifluoromethyl and pyrazole moieties but lacks the morpholine ring.

    3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds have a similar trifluoromethyl group and pyrazine ring but differ in other structural aspects.

Properties

Molecular Formula

C13H16F3N3O2

Molecular Weight

303.28 g/mol

IUPAC Name

1-morpholin-4-yl-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)12-9-2-1-3-10(9)19(17-12)8-11(20)18-4-6-21-7-5-18/h1-8H2

InChI Key

JGJJTFJYOGITAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCOCC3

Origin of Product

United States

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